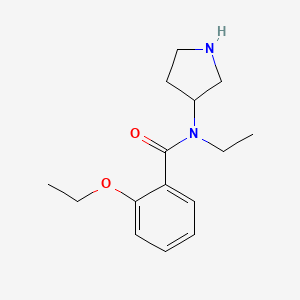
2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide” is a chemical compound with the CAS Number: 1178080-40-4 . It has a molecular weight of 262.35 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide” is1S/C15H22N2O2/c1-3-17(12-9-10-16-11-12)15(18)13-7-5-6-8-14(13)19-4-2/h5-8,12,16H,3-4,9-11H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide” is an oil at room temperature . It has a molecular weight of 262.35 .Scientific Research Applications
Synthesis Methodologies
Research has shown advancements in the synthesis of compounds related to "2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide." For example, a high-yield synthesis method for related benzamides, used as precursors for radiolabeled compounds for SPECT imaging, demonstrates the chemical's relevance in diagnostic applications (Bobeldijk et al., 1990). Similarly, research into the synthesis of benzamides for neuroleptic activity highlights the compound's potential in pharmaceutical development (Iwanami Sumio et al., 1981).
Neuroleptic Activity
Studies on benzamides, including structures similar to "2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide," have identified their potential neuroleptic activities. For instance, certain benzamides have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a strong correlation between structure and activity, which could lead to the development of potent drugs for psychosis treatment with minimal side effects (Iwanami Sumio et al., 1981).
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Given the compound’s potential anti-tubercular activity, it may influence pathways related to bacterial metabolism or cell wall synthesis . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide are not well studied. These properties would greatly impact the compound’s bioavailability, efficacy, and safety profile. Future research should focus on understanding how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Based on its potential anti-tubercular activity, it may inhibit the growth of Mycobacterium tuberculosis, possibly leading to cell death
Action Environment
The action of 2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. These factors could affect the compound’s stability, efficacy, and interaction with its targets . .
properties
IUPAC Name |
2-ethoxy-N-ethyl-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-17(12-9-10-16-11-12)15(18)13-7-5-6-8-14(13)19-4-2/h5-8,12,16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWIAEOHFDUIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-ethyl-N-(pyrrolidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2857980.png)

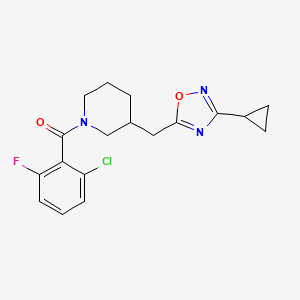
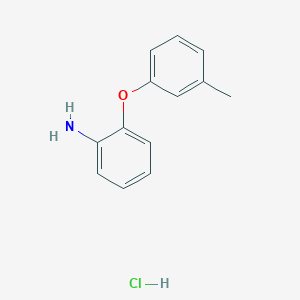
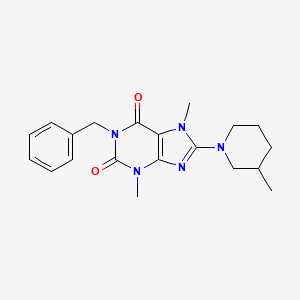
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![ethyl 2-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857989.png)
![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2857990.png)
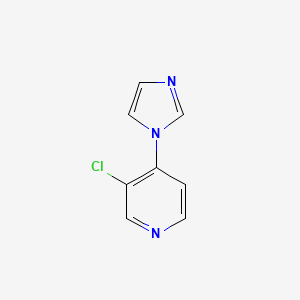
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)
![2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2857998.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)